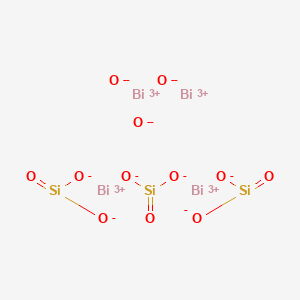
Dodecabismuthino silicon icosaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecabismuthino silicon icosaoxide (BSiBi12O20) is a compound that has attracted significant attention in recent years due to its unique properties and potential applications in various fields. This compound is a type of bismuth-containing polyoxometalate (POM), which is a class of inorganic compounds that have a wide range of applications in catalysis, materials science, and medicine.
Wirkmechanismus
The mechanism of action of Dodecabismuthino silicon icosaoxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways. Dodecabismuthino silicon icosaoxide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemische Und Physiologische Effekte
Dodecabismuthino silicon icosaoxide has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dodecabismuthino silicon icosaoxide can selectively induce apoptosis in cancer cells, while sparing normal cells. Dodecabismuthino silicon icosaoxide has also been shown to exhibit anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dodecabismuthino silicon icosaoxide has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, Dodecabismuthino silicon icosaoxide is a relatively new compound, and further studies are needed to fully understand its properties and potential applications. Additionally, the synthesis of Dodecabismuthino silicon icosaoxide is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of Dodecabismuthino silicon icosaoxide. One area of research is the development of new synthetic methods for Dodecabismuthino silicon icosaoxide that could improve its yield and purity. Another area of research is the investigation of the anticancer properties of Dodecabismuthino silicon icosaoxide in vivo, using animal models. Additionally, the use of Dodecabismuthino silicon icosaoxide in other biomedical applications, such as imaging and drug delivery, could be explored.
Synthesemethoden
The synthesis of Dodecabismuthino silicon icosaoxide involves the reaction of bismuth nitrate pentahydrate with sodium metasilicate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions of temperature and pH, and the resulting product is purified by several washing and drying steps. The synthesis of Dodecabismuthino silicon icosaoxide is a complex process that requires careful control of the reaction parameters to obtain a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Dodecabismuthino silicon icosaoxide has been extensively studied for its potential applications in catalysis, materials science, and medicine. In catalysis, Dodecabismuthino silicon icosaoxide has been shown to exhibit excellent catalytic activity in various reactions, including oxidation, reduction, and hydrogenation. In materials science, Dodecabismuthino silicon icosaoxide has been used as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and hybrid materials. In medicine, Dodecabismuthino silicon icosaoxide has been investigated for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
12377-72-9 |
|---|---|
Produktname |
Dodecabismuthino silicon icosaoxide |
Molekularformel |
Bi12O20Si |
Molekulargewicht |
1112.17 g/mol |
IUPAC-Name |
tetrabismuth;dioxido(oxo)silane;oxygen(2-) |
InChI |
InChI=1S/4Bi.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2 |
InChI-Schlüssel |
YZGCCAILQGGGQN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Synonyme |
dodecabismuthino silicon icosaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



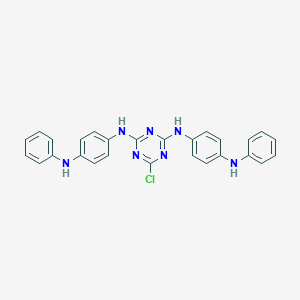
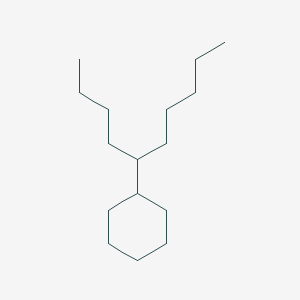
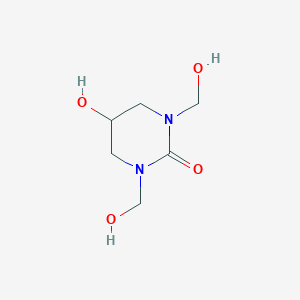
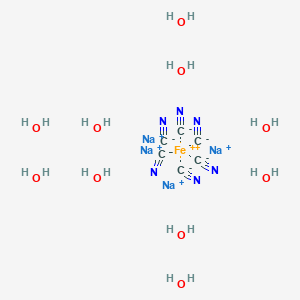
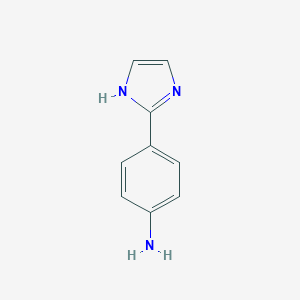
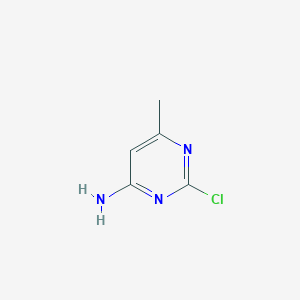
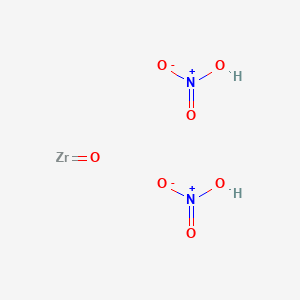
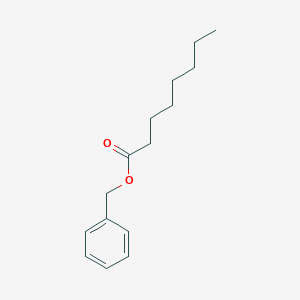
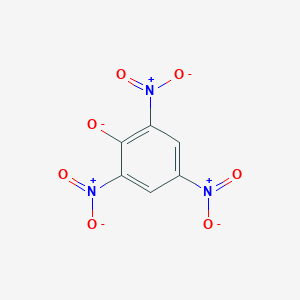
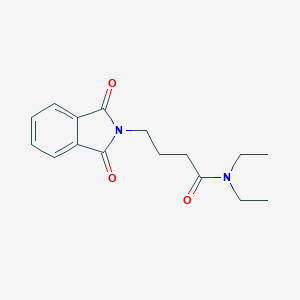
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)